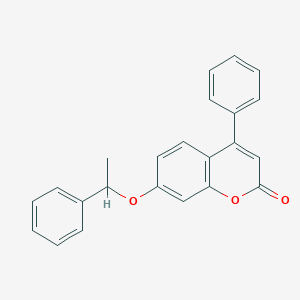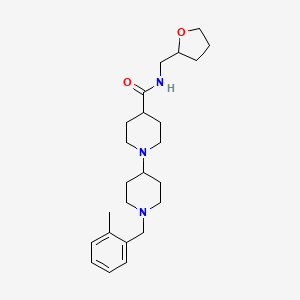
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as PPE-2-OH, is a synthetic compound that belongs to the family of flavones. It has been found to possess a range of interesting biological activities, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce oxidative stress and inflammation. It has also been found to improve insulin sensitivity and glucose uptake in cells, suggesting potential therapeutic applications for diabetes. In vivo studies have shown that 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one can reduce tumor growth in mice, as well as improve cognitive function and reduce brain damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its properties can be controlled. This makes it a useful tool for studying the biological effects of flavones and for developing potential therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to optimize its use as a therapeutic agent, including determining the optimal dosage and frequency of administration. In addition, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, studies are needed to evaluate its safety and toxicity in animal models and human clinical trials.
Synthesemethoden
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-hydroxyacetophenone with 1-phenylethanol in the presence of a base, followed by cyclization with a suitable acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylacetyl chloride, followed by demethylation with boron tribromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, antiproliferative, and antitumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, it has been shown to have potential as a therapeutic agent for the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in cells.
Eigenschaften
IUPAC Name |
4-phenyl-7-(1-phenylethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-16(17-8-4-2-5-9-17)25-19-12-13-20-21(18-10-6-3-7-11-18)15-23(24)26-22(20)14-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLPJXGRHENQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)
![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide](/img/structure/B5125130.png)
![2-({[1-(1-adamantyl)ethyl]amino}methyl)phenol hydrochloride](/img/structure/B5125138.png)
![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)
![diethyl 2-{[N-(2-phenylethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5125158.png)
![N-ethyl-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B5125164.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5125165.png)
![6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5125166.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5125190.png)
![5-[3-(5-chloro-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125198.png)
![1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5125218.png)
